molecular formula C20H23N3O6S2 B14972087 1-((3,4-dimethoxyphenyl)sulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

1-((3,4-dimethoxyphenyl)sulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14972087
M. Wt: 465.5 g/mol
InChI Key: JDTXDVHJUFBDAA-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a benzenesulfonyl group with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of 3,4-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-ETHYLPIPERIDINE-3-CARBOXAMIDE
  • 1-(3,4-DIMETHOXYBENZENESULFONYL)-1H-IMIDAZOLE
  • 2,3-DIMETHOXYBENZAMIDES

Uniqueness

1-(3,4-DIMETHOXYBENZENESULFONYL)-N,3,5-TRIMETHYL-N-PHENYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzenesulfonyl group with methoxy substituents and a pyrazole ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C20H23N3O6S2

Molecular Weight

465.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide

InChI

InChI=1S/C20H23N3O6S2/c1-14-20(31(26,27)22(3)16-9-7-6-8-10-16)15(2)23(21-14)30(24,25)17-11-12-18(28-4)19(13-17)29-5/h6-13H,1-5H3

InChI Key

JDTXDVHJUFBDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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